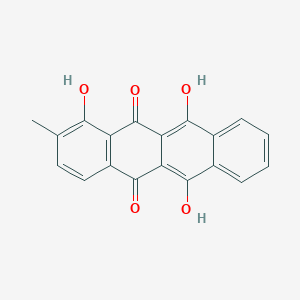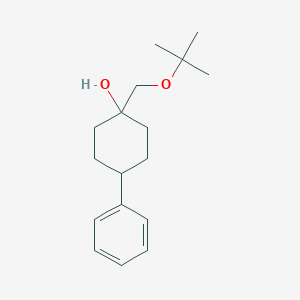![molecular formula C26H34N2O4 B14397471 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione CAS No. 88476-74-8](/img/structure/B14397471.png)
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by its anthracene backbone, which is functionalized with diethylamino and ethoxy groups. The presence of these functional groups imparts specific chemical reactivity and solubility properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of 1,8-dihydroxyanthraquinone with diethylaminoethanol under specific conditions to introduce the diethylamino and ethoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The diethylamino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracene compounds .
Scientific Research Applications
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These interactions are mediated by the compound’s planar structure and functional groups, which facilitate binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar functional groups but different substitution patterns.
1,8-Dimethoxyanthraquinone: A compound with methoxy groups instead of diethylamino and ethoxy groups.
1,4-Diaminoanthraquinone Derivatives: Compounds with amino groups that exhibit different solubility and reactivity properties.
Uniqueness
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific combination of diethylamino and ethoxy groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
88476-74-8 |
|---|---|
Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,8-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)26(30)24-20(25(19)29)12-10-14-22(24)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3 |
InChI Key |
VSLYRNHVUOTNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)

![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)

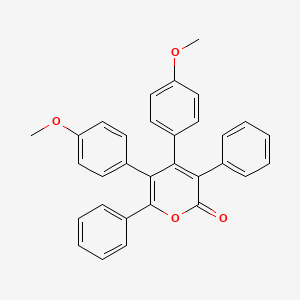

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)

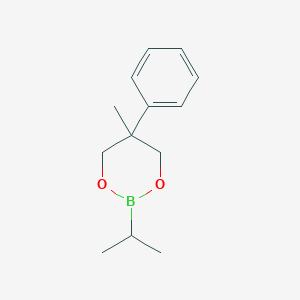
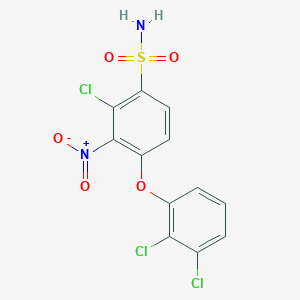
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
